molecular formula C7H12O4 B110500 3,3-Dimethylglutaric acid CAS No. 4839-46-7

3,3-Dimethylglutaric acid

Cat. No.: B110500
CAS No.: 4839-46-7
M. Wt: 160.17 g/mol
InChI Key: DUHQIGLHYXLKAE-UHFFFAOYSA-N
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Description

3,3-Dimethylglutaric acid (CAS RN: 4839-46-7) is a branched dicarboxylic acid with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . Its structure features two methyl groups at the third carbon of the glutaric acid backbone, conferring unique steric and electronic properties. This compound is widely used in organic synthesis, particularly in enzyme inhibitor design, due to its ability to modulate lipophilicity and binding interactions. For example, it serves as a critical component in prolyl oligopeptidase (POP) inhibitors, where its dimethyl substitution enhances potency compared to linear analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method to synthesize 3,3-Dimethylpentanedioate involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-dimethylpentane.

    Industrial Production: Industrially, the compound can be synthesized through the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride to form 2,2-dimethyl butyryl ethyl malonate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethylpentanedioate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds, substituted esters.

Scientific Research Applications

2. Pesticide Manufacturing
DMGA and its esters are noted for their utility as intermediates in pesticide formulations. The compound's structure allows it to be modified into various derivatives that enhance the efficacy and stability of agrochemicals .

Biological Applications

3. Cryoprotectant in Reproductive Biology
Recent studies have highlighted the effectiveness of DMGA as a cryoprotectant for porcine spermatozoa during freezing and thawing processes. A study demonstrated that 3,3-dimethylglutaric anhydride poly-L-lysine (DMGA-PLL) significantly improved the post-thaw motility and viability of sperm cells, suggesting its potential use in reproductive technologies .

4. Metabolomic Research
In metabolic studies, DMGA has been identified as a significant metabolite associated with obesity-related conditions. Research utilizing non-targeted metabolomics found correlations between DMGA levels and gut microbiota profiles, indicating its relevance in understanding metabolic disorders .

Case Studies

Case Study 1: Pesticide Development
A patent describes a method for synthesizing DMGA from dimedone using ozone treatment, resulting in high-purity yields suitable for agricultural applications. The method emphasizes cost-effectiveness and simplicity, making it attractive for large-scale production .

Case Study 2: Cryopreservation Techniques
In reproductive biology, DMGA's role as a cryoprotectant was evaluated through controlled experiments involving porcine spermatozoa. Results indicated enhanced survival rates post-thaw compared to traditional cryoprotectants, highlighting its potential for improving reproductive outcomes in livestock .

Mechanism of Action

The mechanism by which 3,3-Dimethylpentanedioate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The specific pathways and targets depend on the context of its use, such as in catalysis or metabolic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3,3-dimethylglutaric acid with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Henry's Law Constant (×10⁻²) Key Structural Features
This compound C₇H₁₂O₄ 160.17 0.16 9.38 Two methyl groups at C3
Glutaric acid C₅H₈O₄ 132.11 -0.29 3.02 Linear five-carbon backbone
Succinic acid C₄H₆O₄ 118.09 -0.59 1.05 Linear four-carbon backbone
Adipic acid C₆H₁₀O₄ 146.14 0.08 4.41 Linear six-carbon backbone
3-Methylglutaric acid C₆H₁₀O₄ 146.14 -0.29<sup>b</sup> 3.02 Single methyl group at C3
2,2-Dimethylglutaric acid C₇H₁₂O₄ 160.17 N/A 3.02 Two methyl groups at C2

<sup>a</sup>LogP values indicate lipophilicity; higher values correlate with increased hydrophobicity.
<sup>b</sup>Estimated based on structural similarity to glutaric acid.

Key Observations :

  • Lipophilicity : The dimethyl substitution in this compound increases LogP (0.16) compared to glutaric acid (-0.29), enhancing membrane permeability and binding to hydrophobic enzyme pockets .
  • Henry's Law Constant : Its higher Henry's constant (9.38 × 10⁻²) vs. 2,2-dimethylglutaric acid (3.02 × 10⁻²) suggests greater volatility, impacting environmental partitioning .
  • Phase Behavior : In aerosol studies, this compound exhibits distinct phase separation relative humidity (SRH) profiles compared to 3-methylglutaric acid, likely due to steric effects from the additional methyl group .

Biological Activity

3,3-Dimethylglutaric acid (DMGA), an organic compound classified as a methyl-branched fatty acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and metabolic studies. This article explores the biological activity of DMGA, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C7_7H12_{12}O4_4
  • Molecular Weight : 160.17 g/mol
  • IUPAC Name : 3,3-dimethylpentanedioic acid

DMGA is characterized by its branched structure, which influences its interaction with biological systems.

Metabolic Role

DMGA is involved in various metabolic pathways and has been identified as a metabolite in several studies. For instance, it has been linked to obesity-related metabolic profiles where elevated levels were associated with specific gut microbiota compositions. A study on juvenile obesity indicated that DMGA levels correlated positively with certain bacterial genera, suggesting a role in metabolic regulation and gut health .

Cardiovascular Applications

DMGA has been evaluated for its potential in cardiovascular imaging. The compound is a precursor for the synthesis of radiolabeled fatty acids used in myocardial imaging. Research indicates that derivatives of DMGA exhibit favorable myocardial uptake characteristics, making them suitable candidates for evaluating myocardial fatty acid uptake in clinical settings .

Case Study 1: Metabolomic Profiling

In a study assessing the metabolome of obese juveniles, DMGA was identified as a significant metabolite correlating with the abundance of Ruminococcus bacteria. The study employed non-targeted metabolomics to analyze plasma and fecal samples over five months, revealing that DMGA levels were influenced by dietary patterns and gut microbiota .

Case Study 2: Myocardial Imaging Agent Development

Research focused on developing a new agent for myocardial imaging utilized DMGA derivatives. The studies demonstrated that these compounds exhibited prolonged retention in cardiac tissues, indicating their potential for better imaging contrast compared to traditional agents . The following table summarizes the retention characteristics of various fatty acid analogs:

CompoundRetention Time (min)Heart:Blood Ratio
DMIPP1205.2
BMIPP904.0
IPP602.5

Synthesis and Applications

DMGA can be synthesized through multiple methods, including the reaction of isophorone with hydrogen peroxide or via multi-step processes involving cyanacetamide and acetone . Its applications extend to:

  • Synthesis of Anti-HIV Agents : DMGA derivatives are explored for their efficacy against HIV through structural modifications .
  • Biochemical Research : Used in studies investigating metabolic disorders and fatty acid metabolism.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-dimethylglutaric acid, and how do reaction conditions influence yield?

The primary synthesis routes include:

  • Hydrolysis of 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile , achieving ~99% yield under mild acidic conditions .
  • Hydrolysis of 3,3-dimethylglutaric anhydride , yielding ~60%, suggesting sensitivity to water content and temperature . Methodological optimization should prioritize temperature control, catalyst selection (e.g., acidic vs. basic hydrolysis), and purification steps (e.g., recrystallization) to address yield discrepancies.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode ([M-H]⁻ at m/z 159) with collision energy optimization (e.g., 0V for stability studies) .
  • High-Performance Liquid Chromatography (HPLC): Use YMC-Pack CA columns with phosphate buffer/acetonitrile (88:12) and ion-pair reagents (e.g., (CH₃)₄NBr) for resolving dicarboxylic acids .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points (82–86°C) and phase transitions .

Q. How does this compound behave in aqueous solutions, and what are its pKa values?

While direct pKa data is limited, structurally similar dicarboxylic acids (e.g., glutaric acid) exhibit two dissociation constants (pKa₁ ≈ 4.3, pKa₂ ≈ 5.4). Experimental determination via potentiometric titration or NMR pH titration is recommended, accounting for steric effects from methyl groups .

Advanced Research Questions

Q. What role does this compound play in atmospheric aerosol liquid-liquid phase separation (LLPS)?

In aerosol studies, this compound exhibits LLPS at <60% relative humidity (RH) when mixed with polymers (e.g., PEG 12000). Its phase separation threshold increases with dry mass fraction, contrasting with linear analogs like 3-methylglutaric acid, highlighting branched-chain effects on hygroscopicity . Key variables include RH, temperature, and co-solute composition.

Q. How can this compound be utilized in coordination polymer synthesis?

The carboxylate groups of this compound act as bridging ligands for metal ions (e.g., Co(II)). A 1D coordination polymer, [Co(μ-dmg)(iodophim)₂(H₂O)]·H₂O , was synthesized via hydrothermal methods (140°C, 4 days) and characterized by single-crystal X-ray diffraction. The methyl groups introduce steric hindrance, influencing polymer dimensionality and stability .

Q. What are the thermochemical properties of 3,3-dimethylglutaric anhydride, and how are they determined?

  • Enthalpy of Formation: Calculated using Knudsen effusion (sublimation) and thermogravimetric analysis (vaporization). For the crystalline phase, combine DSC data (melting points, heat capacity) with combustion calorimetry .
  • Phase Transitions: Observed endothermic peaks at 352.76 K, 356.98 K, and 397.15 K, requiring controlled heating rates (<5 K/min) to avoid decomposition .

Q. Is this compound a potential biomarker for metabolic or disease states?

In urinary metabolomics, elevated levels of this compound correlate with non-alcoholic fatty liver disease (NAFLD) progression (VIP score: 1.635, p = 0.001). Quantify via LC-MS/MS with stable isotope-labeled internal standards to distinguish pathological excretion from dietary sources .

Q. How do enantiomeric impurities in this compound affect its applications in chiral synthesis?

While the compound lacks chiral centers, its derivatives (e.g., esters) may require enantiomeric resolution. Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients, monitoring optical rotation or CD spectroscopy for purity validation .

Q. Methodological Considerations and Contradictions

  • Synthesis Yields: The 99% yield route may involve intermediate purification not required in the anhydride method, necessitating cost-benefit analysis for scale-up.
  • Thermochemical Data: Discrepancies in phase transition temperatures (e.g., 352.76 K vs. 397.15 K ) suggest batch-dependent polymorphism; replicate experiments under inert atmospheres are critical.
  • Analytical Interferences: In metabolomics, co-elution with isomers (e.g., 2,2-dimethylglutaric acid) requires high-resolution MS or derivatization (e.g., 2-nitrophenylhydrazine) for unambiguous identification .

Properties

IUPAC Name

3,3-dimethylpentanedioic acid
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InChI

InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
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InChI Key

DUHQIGLHYXLKAE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CC(=O)O)CC(=O)O
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9063617
Record name Pentanedioic acid, 3,3-dimethyl-
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Molecular Weight

160.17 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid
Record name 3,3-Dimethylglutarate
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CAS No.

4839-46-7
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Melting Point

103.5 °C
Record name 3,3-Dimethylglutaric acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3-Dimethylglutaric acid
3,3-Dimethylglutaric acid
3,3-Dimethylglutaric acid
3,3-Dimethylglutaric acid
3,3-Dimethylglutaric acid
3,3-Dimethylglutaric acid

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